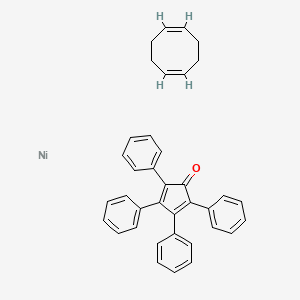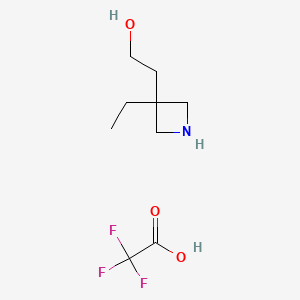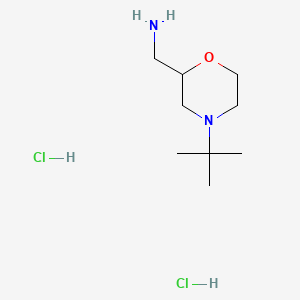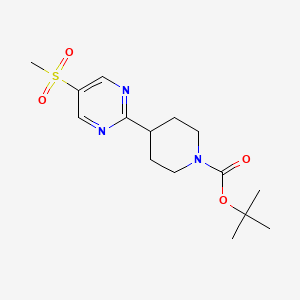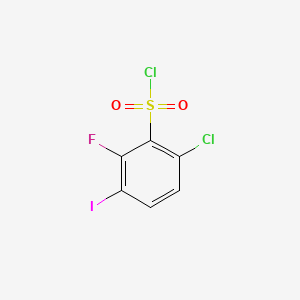![molecular formula C5H7ClN4 B6608434 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride CAS No. 2839156-52-2](/img/structure/B6608434.png)
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is a chemical compound that features a diazirine group attached to an imidazole ring. This compound is of interest due to its unique photoreactive properties, which make it useful in various scientific applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride typically involves the formation of the diazirine ring followed by its attachment to the imidazole moiety. The diazirine ring can be synthesized through the reaction of a suitable precursor with a diazo compound under specific conditions. The imidazole ring is then introduced through a coupling reaction, often facilitated by a catalyst such as silver oxide in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can generate a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diazirine group is replaced by other functional groups.
Common Reagents and Conditions
Photolysis: UV light (around 365 nm) is commonly used to induce photolysis.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and catalysts like silver oxide are used.
Major Products
Wissenschaftliche Forschungsanwendungen
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic acid N-hydroxysuccinimide ester
- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
Uniqueness
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is unique due to its combination of a diazirine group with an imidazole ring, providing both photoreactivity and the chemical versatility of the imidazole moiety. This makes it particularly useful in applications requiring precise molecular interactions and labeling.
Eigenschaften
IUPAC Name |
5-(3H-diazirin-3-ylmethyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c1(5-8-9-5)4-2-6-3-7-4;/h2-3,5H,1H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSXDXHQMMUBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC2N=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate](/img/structure/B6608351.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
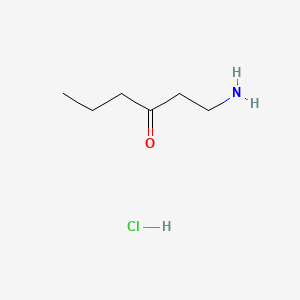
![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
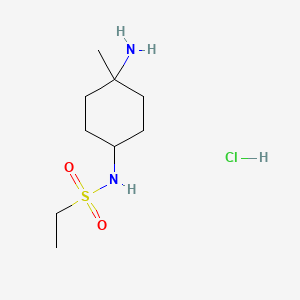
![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B6608410.png)
